molecular formula C16H12N2O2 B1294665 6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid CAS No. 5486-67-9

6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid

Cat. No.: B1294665
CAS No.: 5486-67-9
M. Wt: 264.28 g/mol
InChI Key: XLXSVFLOMPKIHG-UHFFFAOYSA-N
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Description

6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid is an organic compound with the molecular formula C16H12N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of pyridine and a halogenated quinoline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can be performed on the quinoline ring to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic or basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic rings.

Scientific Research Applications

6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biology: It is investigated for its role in biological systems, including its interaction with enzymes and receptors.

    Industry: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid depends on its application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases involved in cancer cell proliferation.

    Materials Science: In electronic applications, the compound’s mechanism involves the transfer of electrons or holes, contributing to its conductivity and luminescence properties.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid: Similar structure but with the pyridine ring attached at a different position.

    2-Phenylquinoline-4-carboxylic acid: Another quinoline derivative with a phenyl group instead of a pyridine ring.

Uniqueness

6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid is unique due to the specific positioning of the methyl and pyridine groups, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise electronic characteristics, such as in organic semiconductors and pharmaceuticals.

Properties

IUPAC Name

6-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-10-2-3-14-12(8-10)13(16(19)20)9-15(18-14)11-4-6-17-7-5-11/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXSVFLOMPKIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203341
Record name Cinchoninic acid, 6-methyl-2-(4-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5486-67-9
Record name Cinchoninic acid, 6-methyl-2-(4-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchoninic acid, 6-methyl-2-(4-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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